molecular formula C12H14N2O2 B12800752 Methyl 3-(5-amino-1h-indol-3-yl)propanoate CAS No. 6958-79-8

Methyl 3-(5-amino-1h-indol-3-yl)propanoate

Cat. No.: B12800752
CAS No.: 6958-79-8
M. Wt: 218.25 g/mol
InChI Key: ABGAYXZGCFVLNX-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-1h-indol-3-yl)propanoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-1h-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and amine derivatives .

Scientific Research Applications

Methyl 3-(5-amino-1h-indol-3-yl)propanoate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-1h-indol-3-yl)propanoate involves its interaction with various molecular targets, including enzymes and receptors. It can modulate signaling pathways, leading to changes in cellular functions. The indole ring structure allows it to bind with high affinity to multiple receptors, making it a versatile compound in pharmacology .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indol-3-yl)propanoate
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Uniqueness

Methyl 3-(5-amino-1h-indol-3-yl)propanoate is unique due to the presence of the amino group at the 5-position of the indole ring. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry .

Properties

CAS No.

6958-79-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-(5-amino-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5,13H2,1H3

InChI Key

ABGAYXZGCFVLNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

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